molecular formula C9H12FN3O4 B130037 2'-Deoxy-2'-fluorocytidine CAS No. 10212-20-1

2'-Deoxy-2'-fluorocytidine

Cat. No.: B130037
CAS No.: 10212-20-1
M. Wt: 245.21 g/mol
InChI Key: NVZFZMCNALTPBY-XVFCMESISA-N
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Mechanism of Action

Target of Action

2’-Deoxy-2’-fluorocytidine is a nucleoside analog that primarily targets the replication process of certain viruses. It has been identified as a potent inhibitor of the Crimean-Congo hemorrhagic fever virus (CCHFV) and the hepatitis C virus .

Mode of Action

2’-Deoxy-2’-fluorocytidine interacts with its targets by integrating into the viral RNA, thereby inhibiting the replication process. It can act synergistically with other compounds like T705 to increase the potency of both compounds’ antiviral effects on CCHFV replication .

Biochemical Pathways

The compound affects the biochemical pathways involved in viral replication. By integrating into the viral RNA, it disrupts the normal replication process of the virus, leading to a decrease in viral proliferation .

Result of Action

The primary result of 2’-Deoxy-2’-fluorocytidine’s action is the inhibition of viral replication, leading to a decrease in the proliferation of the virus. This results in a reduction of the viral load in the host organism, thereby mitigating the effects of the viral infection .

Action Environment

The efficacy and stability of 2’-Deoxy-2’-fluorocytidine can be influenced by various environmental factors. For instance, the presence of certain enzymes in the blood can degrade the compound, potentially reducing its efficacy

Biochemical Analysis

Biochemical Properties

2’-Deoxy-2’-fluorocytidine plays a crucial role in biochemical reactions by acting as an inhibitor of viral replication. It interacts with several enzymes and proteins, including the NS5B polymerase of the hepatitis C virus . This interaction inhibits the polymerase’s activity, preventing the synthesis of viral RNA. Additionally, 2’-Deoxy-2’-fluorocytidine can be phosphorylated to its triphosphate form, which further enhances its inhibitory effects on viral replication . The compound also shows synergy with other antiviral agents, such as T705, enhancing their efficacy against viral infections .

Cellular Effects

2’-Deoxy-2’-fluorocytidine has significant effects on various cell types and cellular processes. In macrophages, it has been shown to inhibit the replication of murine norovirus . This inhibition is partially reversed by the supplementation of cytidine triphosphate, indicating that 2’-Deoxy-2’-fluorocytidine interferes with nucleotide metabolism . The compound also affects cell signaling pathways and gene expression, leading to cytostasis in antiviral assays . These effects highlight its potential as a therapeutic agent in controlling viral infections.

Molecular Mechanism

The molecular mechanism of 2’-Deoxy-2’-fluorocytidine involves its incorporation into viral RNA, where it acts as a chain terminator . This incorporation prevents the elongation of the viral RNA strand, effectively halting viral replication. Additionally, 2’-Deoxy-2’-fluorocytidine inhibits the enzyme ribonucleotide reductase, which is essential for DNA synthesis . This inhibition further disrupts the replication of viral genomes. The compound’s ability to form triphosphate derivatives also contributes to its potent antiviral activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Deoxy-2’-fluorocytidine have been observed to change over time. The compound is relatively stable, with a shelf life of several months when stored at -80°C . Its efficacy can diminish with repeated freeze-thaw cycles. Long-term studies have shown that 2’-Deoxy-2’-fluorocytidine maintains its antiviral activity over extended periods, although its cytotoxicity may increase at higher concentrations . These findings underscore the importance of proper storage and handling to preserve its effectiveness.

Dosage Effects in Animal Models

The effects of 2’-Deoxy-2’-fluorocytidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, it can induce cytotoxic effects, including growth inhibition of lymphoblastic cell lines . These dose-dependent effects highlight the need for careful dosage optimization to balance antiviral efficacy with potential adverse effects.

Metabolic Pathways

2’-Deoxy-2’-fluorocytidine is involved in several metabolic pathways, primarily through its conversion to 2’-deoxy-2’-fluorouridine and subsequent phosphorylation to the triphosphate level . This metabolic conversion is crucial for its antiviral activity, as the triphosphate form is the active inhibitor of viral replication. The compound also interacts with enzymes such as ribonucleotide reductase, further influencing its metabolic fate .

Transport and Distribution

Within cells and tissues, 2’-Deoxy-2’-fluorocytidine is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and subsequently phosphorylated to its active form . The compound’s distribution is influenced by its interactions with binding proteins and its ability to penetrate cellular membranes. These properties ensure its effective localization to sites of viral replication, enhancing its antiviral efficacy.

Subcellular Localization

The subcellular localization of 2’-Deoxy-2’-fluorocytidine is primarily within the cytoplasm, where it exerts its antiviral effects . The compound’s incorporation into viral RNA and interaction with ribonucleotide reductase occur within this compartment. Additionally, its phosphorylation to the triphosphate form takes place in the cytoplasm, further contributing to its antiviral activity. These localization patterns are essential for its function as an effective antiviral agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluorocytidine typically involves the fluorination of 2’-deoxycytidine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield .

Industrial Production Methods: Industrial production of 2’-Deoxy-2’-fluorocytidine often employs large-scale fluorination processes. These processes are optimized for efficiency and yield, utilizing advanced techniques such as continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-2’-fluorocytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    2’-Deoxycytidine: Lacks the fluorine substitution, making it less stable and less effective as an antiviral agent.

    5-Fluorocytidine: Contains a fluorine atom at the 5 position, which alters its biological activity and makes it more suitable for anticancer applications.

    Gemcitabine: A nucleoside analog with two fluorine atoms, used primarily as a chemotherapeutic agent.

Uniqueness: 2’-Deoxy-2’-fluorocytidine’s unique substitution at the 2’ position provides a balance between stability and biological activity, making it particularly effective as an antiviral agent.

Properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZFZMCNALTPBY-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10212-20-1
Record name 2′-Deoxy-2′-fluorocytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10212-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-2'-deoxycytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010212201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-FLUORO-2'-DEOXYCYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCY080JPY9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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